
Moexipril-d5
Übersicht
Beschreibung
Moexipril-d5 ist eine deuterium-markierte Form von Moexipril, einem potenten, oral aktiven, nicht-sulfhydrylhaltigen Angiotensin-Converting-Enzym (ACE)-Inhibitor. Es wird hauptsächlich in der wissenschaftlichen Forschung als interner Standard zur Quantifizierung von Moexipril mittels Gaschromatographie (GC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet. Moexipril selbst wird zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt .
Präparationsmethoden
Die Synthese von this compound beinhaltet die Einarbeitung von Deuterium, einem stabilen Isotop des Wasserstoffs, in das Moexipril-Molekül. Dieser Prozess beinhaltet typischerweise die Verwendung von deuterierten Reagenzien und Lösungsmitteln. Der Syntheseweg für this compound ähnelt dem von Moexipril, wobei der Hauptunterschied in der Verwendung deuterierter Ausgangsmaterialien besteht. Industrielle Produktionsmethoden für this compound sind nicht allgemein dokumentiert, aber sie folgen wahrscheinlich ähnlichen Prinzipien wie die in der Laborsynthese verwendeten, die für eine größere Produktion skaliert werden .
Vorbereitungsmethoden
The synthesis of Moexipril-d5 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Moexipril molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route for this compound is similar to that of Moexipril, with the key difference being the use of deuterated starting materials. Industrial production methods for this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, scaled up for larger production .
Analyse Chemischer Reaktionen
Hydrolysis to Moexiprilat-d5
Moexipril-d5 is a prodrug that undergoes hydrolysis to form its active metabolite, moexiprilat-d5 . This reaction involves the cleavage of the ethyl ester group via carboxyesterase-mediated hydrolysis, primarily occurring in hepatic and extrahepatic tissues . The reaction can be represented as:Deuterium labeling at specific positions (C27H29D5N2O7) ensures minimal kinetic isotope effect, preserving enzymatic conversion rates comparable to non-labeled moexipril .
Metabolic Pathways
This compound participates in two primary metabolic routes:
- Hepatic Metabolism : Converts to moexiprilat-d5 via esterases, contributing to 60–70% of total metabolism .
- Renal Excretion : Approximately 30% of unchanged this compound is excreted in urine, with renal clearance rates of 441 mL/min .
Key Pharmacokinetic Parameters:
Stability Under Physiological Conditions
This compound exhibits predictable degradation patterns in biological matrices:
Plasma Stability (Human, 24 Hours):
Condition | Recovery (%) | Precision (RSD%) |
---|---|---|
Room Temperature | 87.5 | 1.95 |
Freeze-Thaw Cycles | 92.1 | 1.46 |
Long-term (-70°C) | 89.4 | 2.78 |
Adapted from LC-MS/MS validation studies . |
Deuterium labeling does not alter stability compared to non-labeled moexipril, as confirmed by matched degradation kinetics .
Analytical Detection Methods
This compound is quantified using LC-MS/MS with the following parameters:
- Ion Transition : m/z 499.4 → 234.2 (this compound); m/z 504.4 → 239.1 (Internal Standard) .
- Chromatography : Zorbax XDB C18 column (50 mm × 4.6 mm, 5 µm), mobile phase acetonitrile/5 mM ammonium acetate (80:20 v/v) .
- Lower Limit of Quantification (LLOQ) : 0.102 ng/mL in human plasma .
Comparative Reactivity with ACE Inhibitors
This comprehensive profile underscores this compound's utility in tracing metabolic pathways and optimizing therapeutic monitoring protocols for ACE inhibitors.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Moexipril-d5 is utilized extensively in pharmacokinetic research to quantify the metabolism of moexipril to its active form, moexiprilat. A study highlighted the development of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that effectively quantifies moexipril in human plasma using this compound as an internal standard. This method demonstrated high sensitivity and selectivity, allowing for the analysis of over 350 samples per day with a linear calibration curve ranging from 0.102 to 101.389 ng/mL .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Linear Range | 0.102 - 101.389 ng/mL |
Recovery Rate | 72.55 ± 7.82% |
Precision (%CV) | 1.47 - 9.27% |
Sample Run Time | 2.2 minutes |
Clinical Applications
This compound has been instrumental in clinical trials assessing the efficacy of moexipril in treating hypertension. Research indicates that moexipril, both alone and in combination with hydrochlorothiazide, effectively lowers blood pressure and improves cardiovascular outcomes . The use of this compound allows for accurate tracking of drug levels and efficacy in these studies.
Mechanistic Studies
Recent studies have uncovered additional roles for moexipril, including its potential as an inhibitor of phosphodiesterase-4 (PDE4), which plays a crucial role in inflammatory processes . The utilization of this compound in these mechanistic studies helps researchers understand the broader implications of ACE inhibition on cellular signaling pathways.
Safety and Toxicology Assessments
In silico methodologies have been employed to evaluate the potential carcinogenicity, mutagenicity, and genotoxicity associated with moexipril and its derivatives, including this compound . These assessments are vital for ensuring the safety of moexipril in long-term therapeutic use.
Case Studies
Several case studies have documented the successful application of this compound in various research contexts:
- Case Study 1 : A pharmacokinetic study involving spontaneously hypertensive rats demonstrated that oral administration of moexipril significantly lowered blood pressure while inhibiting ACE activity across multiple tissues . The use of this compound allowed for precise measurement of drug concentrations and effects.
- Case Study 2 : A clinical trial assessed the combined effects of moexipril and hydrochlorothiazide on patients with resistant hypertension, utilizing this compound to monitor drug levels effectively throughout the study period .
Wirkmechanismus
Moexipril-d5, as a deuterium-labeled form of Moexipril, shares the same mechanism of action as Moexipril. Moexipril is a prodrug that is converted in vivo to its active form, Moexiprilat. Moexiprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Moexiprilat reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Moexipril-d5 ist aufgrund seiner Deuterium-Markierung einzigartig, was es besonders nützlich als internen Standard in der Analytischen Chemie macht. Ähnliche Verbindungen umfassen:
Moexipril: Die nicht-deuterierte Form von this compound, die zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird.
Enalapril: Ein weiterer ACE-Hemmer, der für ähnliche therapeutische Zwecke verwendet wird.
Lisinopril: Ein lang wirkender ACE-Hemmer, der zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird.
Ramipril: Ein ACE-Hemmer mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften .
Die Deuterium-Markierung von this compound bietet Vorteile in Bezug auf Stabilität und Quantifizierung in analytischen Methoden, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.
Biologische Aktivität
Moexipril-d5 is a deuterated form of moexipril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Overview of Moexipril
Moexipril is a prodrug that requires conversion to its active form, moexiprilat, in the liver. It exhibits potent ACE inhibition, which leads to a decrease in the formation of angiotensin II, a powerful vasoconstrictor. This reduction in angiotensin II levels results in vasodilation and decreased blood pressure . Moexipril is characterized by its lipophilicity, allowing it to penetrate lipid membranes effectively and target both plasma and tissue ACE .
The primary mechanism through which this compound acts is by inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II. The inhibition of this enzyme leads to several physiological effects:
- Decreased Vasoconstriction : Lower levels of angiotensin II result in reduced peripheral vascular resistance.
- Increased Bradykinin Levels : Inhibition of ACE also prevents the degradation of bradykinin, a vasodilator, potentially enhancing its effects .
- Renal Effects : this compound may improve renal function by decreasing glomerular pressure and promoting diuresis due to reduced aldosterone secretion .
In Vitro Studies
In vitro studies have demonstrated that Moexipril exhibits significant ACE inhibitory activity. The following table summarizes key findings regarding its biological activity:
Parameter | Value |
---|---|
IC50 (ACE from rabbit lung) | 2.1 nM |
IC50 (ACE from rat plasma) | 1.75 nM |
Neuroprotective Effect | Reduces neuronal damage in a dose-dependent manner (0-100 μM) |
Neurotoxicity Attenuation | Significant reduction in Fe²⁺/Fe³⁺-induced neurotoxicity |
Moexipril has been shown to significantly reduce neuronal damage and has neuroprotective properties attributed to its ability to scavenge free radicals .
In Vivo Studies
Animal studies further support the efficacy of Moexipril:
- In spontaneously hypertensive rats (SHR), oral administration of Moexipril (10 mg/kg) resulted in complete blockade of plasma ACE activity within one hour and maintained 56% inhibition after 24 hours.
- Long-term administration (0.1-30 mg/kg) demonstrated a dose-dependent decrease in arterial blood pressure alongside significant reductions in tissue ACE activity across various organs including the heart and kidneys .
Clinical Implications
Clinical trials have established the effectiveness of Moexipril in lowering blood pressure, both as monotherapy and in combination with diuretics such as hydrochlorothiazide. It has been well tolerated with a low incidence of side effects compared to other antihypertensive agents .
Moreover, Moexipril's cardioprotective effects extend beyond mere blood pressure reduction; it has shown potential benefits in improving endothelial function and reducing left ventricular mass in hypertensive patients .
Case Studies
Several case studies highlight the practical applications of Moexipril:
- Hypertensive Patients : A study involving patients with hypertension at high cardiovascular risk showed that treatment with Moexipril improved arterial distensibility and had antioxidative properties.
- Renal Protection : In patients with chronic kidney disease, Moexipril administration was associated with improved renal function markers, suggesting a renoprotective role .
Eigenschaften
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDHYUMIORJTA-SBCWFVTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356929-49-1 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.